rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans
Description
rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans: is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclohexyl ring and a benzamide group. It is used in various scientific research applications due to its unique properties and potential biological activities.
Properties
CAS No. |
1197208-38-0 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.3 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans typically involves the reaction of 2-aminocyclohexanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide, trans
- rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride
- rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans
Comparison: rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans is unique due to its specific structural features, such as the presence of a cyclohexyl ring and a benzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
